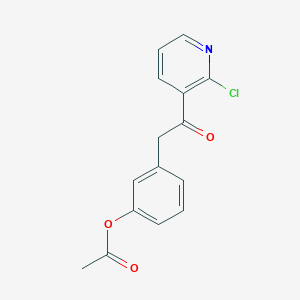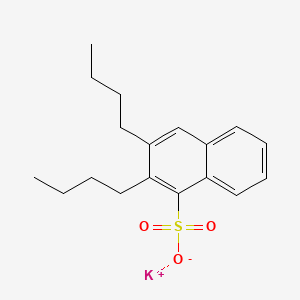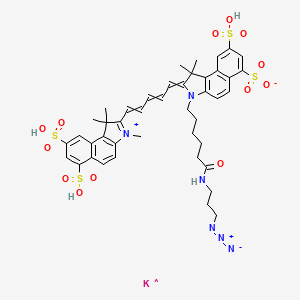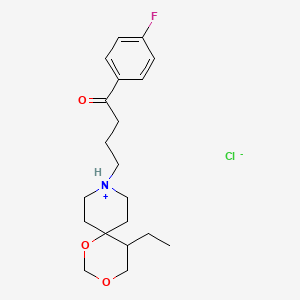
3-Acetoxybenzyl 2-chloro-3-pyridyl ketone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Acetoxybenzyl 2-chloro-3-pyridyl ketone is an organic compound with the molecular formula C15H12ClNO3 and a molecular weight of 289.71 g/mol It is characterized by the presence of an acetoxy group attached to a benzyl moiety, which is further connected to a 2-chloro-3-pyridyl ketone structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Acetoxybenzyl 2-chloro-3-pyridyl ketone can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction typically employs boron reagents and palladium catalysts under mild and functional group-tolerant conditions. The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like toluene or ethanol.
Industrial Production Methods
Industrial production of this compound may involve continuous flow chemistry techniques. These methods offer advantages such as increased efficiency, scalability, and environmental friendliness . The use of continuous flow reactors allows for precise control of reaction parameters, leading to higher yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
3-Acetoxybenzyl 2-chloro-3-pyridyl ketone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chloro group in the pyridyl ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH), and a suitable solvent like dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions include:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted pyridyl derivatives.
Aplicaciones Científicas De Investigación
3-Acetoxybenzyl 2-chloro-3-pyridyl ketone has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be employed in the study of enzyme inhibition and receptor binding.
Industry: The compound is used in the production of agrochemicals and functional materials.
Mecanismo De Acción
The mechanism of action of 3-Acetoxybenzyl 2-chloro-3-pyridyl ketone involves its interaction with specific molecular targets. The acetoxy group can undergo hydrolysis to release acetic acid and the corresponding benzyl alcohol. The 2-chloro-3-pyridyl ketone moiety can interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Acetoxybenzyl 3-chloro-2-pyridyl ketone
- 3-Acetoxybenzyl 2-bromo-3-pyridyl ketone
- 3-Acetoxybenzyl 2-chloro-4-pyridyl ketone
Uniqueness
3-Acetoxybenzyl 2-chloro-3-pyridyl ketone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the acetoxy group enhances its reactivity and potential for further functionalization. The chloro group in the pyridyl ring provides a site for nucleophilic substitution, allowing for the synthesis of a wide range of derivatives with diverse applications.
Propiedades
Número CAS |
898766-38-6 |
|---|---|
Fórmula molecular |
C15H12ClNO3 |
Peso molecular |
289.71 g/mol |
Nombre IUPAC |
[3-[2-(2-chloropyridin-3-yl)-2-oxoethyl]phenyl] acetate |
InChI |
InChI=1S/C15H12ClNO3/c1-10(18)20-12-5-2-4-11(8-12)9-14(19)13-6-3-7-17-15(13)16/h2-8H,9H2,1H3 |
Clave InChI |
FVQWWDQWZNIXAR-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)OC1=CC=CC(=C1)CC(=O)C2=C(N=CC=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![p-Isopropylcalix[8]arene](/img/structure/B13775456.png)
![Ethyl 2-cyclopentylethyl 5-methyl-1H-imidazo[1,2-A]pyridine-3-carboxylate](/img/structure/B13775469.png)





![diethyl-[2-[2-(4-iodophenoxy)acetyl]oxyethyl]azanium;chloride](/img/structure/B13775519.png)
![3-Amino-3-[2-(4-methoxyphenyl)pyrimidin-5-yl]propanoic acid](/img/structure/B13775523.png)

